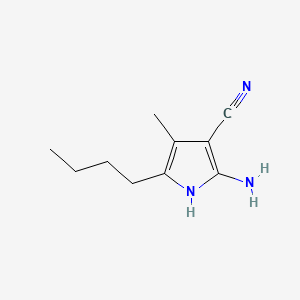

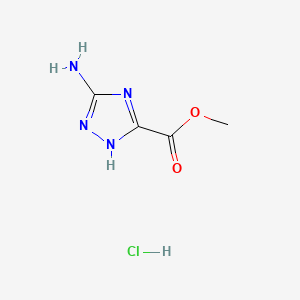

(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H23ClN2O2 and a molecular weight of 250.76600 . It is extensively utilized in scientific research and finds applications in diverse areas such as drug synthesis, organic chemistry, and medicinal chemistry due to its unique properties and reactivity.

Synthesis Analysis

The total synthesis of certain compounds were started from enone 211 (prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate in nine steps with a 37% overall yield). In the following, enone 211, after three steps, gave isocyanate 212 .Molecular Structure Analysis

The molecular structure of “(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride” is defined by its molecular formula C11H23ClN2O2 . More detailed structural analysis would require additional data such as spectroscopic or crystallographic data.科学的研究の応用

Biodegradation and Environmental Fate

One study reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting the ability of microorganisms to degrade ETBE aerobically and the identification of genes facilitating ETBE transformation (Thornton et al., 2020). This suggests potential research applications of "(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride" in studying biodegradation pathways and the environmental fate of similar ether compounds.

Decomposition and Environmental Remediation

Another study discussed the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor, demonstrating an alternative method for decomposing and converting MTBE into less harmful substances (Hsieh et al., 2011). This points to possible research uses of "(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride" in the development of novel environmental remediation technologies.

Chemical Recycling

Research on the chemical recycling of poly(ethylene terephthalate) (PET) has been conducted to recover pure terephthalic acid monomer through hydrolysis, suggesting a potential area of application for related compounds in the recycling of plastics and synthetic fibers (Karayannidis & Achilias, 2007).

Microbial Degradation

The microbial degradation of MTBE and tert-butyl alcohol in the subsurface was reviewed, discussing the thermodynamics of degradation processes and aerobic degradation pathways, providing insights into microbial interactions with similar compounds (Schmidt et al., 2004).

Synthetic Routes and Pharmaceutical Applications

The synthetic routes of vandetanib were analyzed, highlighting the utility of tert-butyl containing intermediates in pharmaceutical synthesis, suggesting research applications of "(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride" in medicinal chemistry (Mi, 2015).

特性

IUPAC Name |

tert-butyl (2S)-2-ethylpiperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFFBNCKEZSWAK-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1C(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662476 |

Source

|

| Record name | tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride | |

CAS RN |

1222106-99-1 |

Source

|

| Record name | tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B599217.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B599220.png)

![6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B599230.png)

![6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B599234.png)